

# synthesis of N-tert-butylacetamide from tertbutylamine and acetyl chloride

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Compound of Interest

Compound Name: 2-acetamido-N-tert-butylacetamide

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# Application Note: Synthesis of N-tertbutylacetamide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This application note provides a detailed protocol for the synthesis of N-tert-butylacetamide, a versatile amide intermediate, from the reaction of tert-butylamine and acetyl chloride. The described method is a variation of the Schotten-Baumann reaction, a robust and widely used method for amide synthesis. This document includes a comprehensive experimental protocol, a summary of key quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for professionals in chemical research and drug development.

### Introduction

N-substituted amides are crucial functional groups present in a vast array of pharmaceuticals, agrochemicals, and other specialty chemicals. The synthesis of these compounds is a cornerstone of modern organic chemistry. The reaction of an amine with an acyl chloride is a fundamental and efficient method for the formation of an amide bond. This application note details the synthesis of N-tert-butylacetamide via the nucleophilic acyl substitution reaction



between tert-butylamine and acetyl chloride. The protocol is straightforward, high-yielding, and can be readily implemented in a standard laboratory setting.

### **Reaction Scheme**

The synthesis of N-tert-butylacetamide proceeds through the nucleophilic attack of the lone pair of electrons on the nitrogen atom of tert-butylamine on the electrophilic carbonyl carbon of acetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by a base to yield the final amide product and a hydrochloride salt of the base.

#### Reaction:

Reactants: Acetyl chloride, tert-Butylamine, Triethylamine (base)

Product: N-tert-butylacetamide, Triethylamine hydrochloride

## **Experimental Protocol**

This protocol is adapted from a literature procedure for the synthesis of N-tert-butylacetamide. [1]

#### Materials:

- tert-Butylamine (92 mmol, 9.6 mL)
- Acetyl chloride (88 mmol, 6.3 mL)
- Triethylamine (96 mmol, 13.4 mL)
- Diethyl ether (anhydrous, ~300 mL)
- 500 mL Schlenk flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Filtration apparatus (e.g., Büchner funnel and flask)



Rotary evaporator

#### Procedure:

- Reaction Setup: In a 500 mL Schlenk flask equipped with a magnetic stir bar, dissolve tertbutylamine (92 mmol) and triethylamine (96 mmol) in approximately 200 mL of anhydrous diethyl ether.
- Addition of Acetyl Chloride: While stirring the solution, add acetyl chloride (88 mmol)
  dropwise using a dropping funnel over a period of 15-20 minutes. The addition is exothermic
  and will result in the formation of a thick, colorless precipitate (triethylamine hydrochloride).
- Reaction Time: Allow the reaction mixture to stir at room temperature for approximately 2 hours to ensure complete reaction.
- Work-up:
  - Filter the reaction mixture through a Büchner funnel to remove the triethylamine hydrochloride precipitate.
  - Wash the solid residue with two 50 mL portions of diethyl ether to recover any entrained product.
  - Combine the filtrate and the ether washings.
- Isolation of Product: Concentrate the combined filtrate and ether washings under reduced pressure using a rotary evaporator to yield the crude N-tert-butylacetamide. The reported yield of the crude product is 93%.[1]
- Purification (Optional): If necessary, the crude product can be further purified by recrystallization or column chromatography.

### **Data Presentation**

A summary of the key quantitative data for N-tert-butylacetamide is provided in the table below.



| Parameter                     | Value  | Reference   |
|-------------------------------|--|-------------|
| Chemical Formula              | C <sub>6</sub> H <sub>13</sub> NO  | [2]         |
| Molecular Weight              | 115.17 g/mol   | [2]         |
| Appearance                    | White crystalline solid  |             |
| Melting Point                 | 96-98 °C   | _           |
| Boiling Point                 | 194 °C   | _           |
| Solubility                    | Soluble in water and organic solvents  | _           |
| Yield (Crude)                 | 93%  | [1]         |
| <sup>1</sup> H NMR (Expected) | δ ~1.3 (s, 9H, C(CH <sub>3</sub> ) <sub>3</sub> ), ~1.9<br>(s, 3H, COCH <sub>3</sub> ), ~5.3 (br s, 1H,<br>NH) |             |
| <sup>13</sup> C NMR           | δ 176.33, 52.40, 47.12, 30.36,<br>20.23 ppm  | [1]         |
| IR (KBr, cm <sup>-1</sup> )   | ~3300 (N-H stretch), ~1640<br>(C=O stretch, Amide I), ~1550<br>(N-H bend, Amide II)                            | [2]         |
| Mass Spectrum (m/z)           | 115 (M+), 100, 58, 43  | <del></del> |

# **Experimental Workflow**

The following diagram illustrates the key steps in the synthesis of N-tert-butylacetamide.



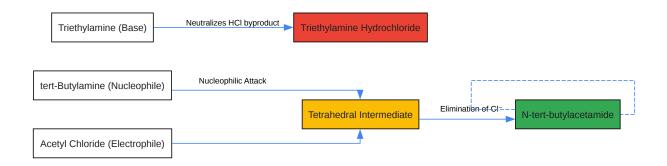
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Caption: Experimental workflow for the synthesis of N-tert-butylacetamide.

# **Signaling Pathways and Logical Relationships**

The reaction proceeds via a nucleophilic acyl substitution mechanism, a fundamental reaction in organic chemistry.



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Caption: Nucleophilic acyl substitution mechanism for the synthesis of N-tert-butylacetamide.

### Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of N-tert-butylacetamide. The high yield and straightforward procedure make it suitable for both small-scale research and larger-scale production. The provided data and workflow diagrams serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

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### References



- 1. N-tert-Butylacetamide [webbook.nist.gov]
- 2. N-tert-Butylacetamide | C6H13NO | CID 12985 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [synthesis of N-tert-butylacetamide from tert-butylamine and acetyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7500751#synthesis-of-n-tert-butylacetamide-from-tert-butylamine-and-acetyl-chloride]

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